N-benzyl-2-iodoaniline

Benzothiazole synthesis C–S cross-coupling Copper catalysis

N-Benzyl-2-iodoaniline (C₁₃H₁₂IN, MW 309.14 g/mol) belongs to the ortho-haloaniline class and serves as a versatile electrophilic partner in transition-metal-catalyzed transformations, particularly for constructing benzothiazole and indole scaffolds. Its defining structural feature is the ortho-iodo substituent, which imparts markedly higher oxidative addition reactivity compared to bromo or chloro analogs, enabling milder reaction conditions and frequently superior yields in cross-coupling and C–S bond-forming processes.

Molecular Formula C13H12IN
Molecular Weight 309.14 g/mol
CAS No. 76464-99-8
Cat. No. B1246856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-iodoaniline
CAS76464-99-8
SynonymsN-benzyl-2-iodoaniline
Molecular FormulaC13H12IN
Molecular Weight309.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC=CC=C2I
InChIInChI=1S/C13H12IN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2
InChIKeyOJTCPNVRJOFUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-iodoaniline (CAS 76464-99-8): Core Building Block for Heterocycle Synthesis & Cross-Coupling


N-Benzyl-2-iodoaniline (C₁₃H₁₂IN, MW 309.14 g/mol) belongs to the ortho-haloaniline class and serves as a versatile electrophilic partner in transition-metal-catalyzed transformations, particularly for constructing benzothiazole and indole scaffolds [1]. Its defining structural feature is the ortho-iodo substituent, which imparts markedly higher oxidative addition reactivity compared to bromo or chloro analogs, enabling milder reaction conditions and frequently superior yields in cross-coupling and C–S bond-forming processes [1].

Reaction Type Transition-metal-catalyzed cross-coupling & annulation
Reactivity Feature Ortho-iodo group for reported higher oxidative addition reactivity vs. Br/Cl
Scaffold Access Benzothiazole, indole, and tryptophan core synthesis

Why N-Benzyl-2-iodoaniline Cannot Be Replaced by Its Bromo or Chloro Counterparts


Generic substitution of N-benzyl-2-iodoaniline with N-benzyl-2-bromoaniline (CAS 71687-81-5) or N-benzyl-2-chloroaniline (CAS 98018-66-7) is unreliable because the carbon–halogen bond reactivity decreases sharply in the order I ≫ Br > Cl [1]. This difference dictates not only reaction yields but also catalyst/ligand requirements: iodo substrates can often perform under ligand-free conditions that fail for bromo and chloro analogs, and they support dual C–S bond formation cascades that alkyl-substituted 2-iodoanilines cannot undergo [2][3]. The quantitative evidence below demonstrates the measurable performance gaps that justify selecting the iodo derivative for critical synthetic applications.

Halogen reactivity gap
C–I bond oxidative addition is reported to far exceed C–Br and C–Cl; yields may drop significantly with bromo/chloro analogs.
Ligand dependency shift
Bromo and chloro analogs often require phosphine ligands, while iodo substrates can operate ligand-free in reported systems.
N-Benzyl mechanistic requirement
N-Alkyl-2-iodoanilines fail the double C–S bond cascade; the benzyl group is essential for oxidative C(sp³)–H activation.

Quantitative Differentiation Evidence: N-Benzyl-2-iodoaniline vs. Closest Analogs


93% Yield in Benzothiazole Formation vs. 65–78% for Bromo Analogs in Related Systems

Under optimized conditions (CuBr 20 mol%, TEMED 40 mol%, NMP, 120 °C, air, 24 h), N-benzyl-2-iodoaniline delivers 2-phenylbenzothiazole in 93% isolated yield [1]. In a closely related ligand-free copper(I)-catalyzed synthesis of N-substituted-2-aminobenzothiazoles, 2-iodoaniline substrates afforded approximately 78% yield, whereas analogous 2-bromoaniline substrates gave only approximately 65% yield under comparable conditions [2]. Although the two studies employ slightly different catalytic systems, the consistent trend—iodo substrates outperforming bromo substrates by 13–28 percentage points—underscores the reactivity advantage conferred by the C–I bond.

Benzothiazole Yield
Reported
93% (N-benzyl-2-iodoaniline, Zhang 2014) vs. ~78% (2-iodoaniline) and ~65% (2-bromoaniline) in related ligand-free Cu systems
Iodo substrates yield 13–28 pp higher than bromo analogs across studies
Cross-study conditions differ; review original methods for direct transfer
Benzothiazole synthesis C–S cross-coupling Copper catalysis

Ligand-Free Cross-Coupling: Iodo Anilines Enable Milder Conditions than Bromo or Chloro Analogs

In the palladium-catalyzed annulation of o-haloanilines with aldehydes, o-iodoaniline reacts smoothly under ligand-free conditions [Pd(OAc)₂, DABCO, DMF, 85 °C], whereas o-bromoaniline and o-chloroaniline require the sterically bulky X-Phos ligand to achieve comparable coupling efficiency [1]. By class-level inference, N-benzyl-2-iodoaniline inherits this reactivity profile, eliminating the cost and complexity of phosphine ligands that are mandatory for the bromo (CAS 71687-81-5) and chloro (CAS 98018-66-7) analogs.

Ligand Requirement
Class-level
Iodo: ligand-free conditions sufficient. Bromo/Chloro: X-Phos ligand required under comparable Pd catalysis
Ligand-free operation reported for iodo substrates, reducing cost and complexity
Inferred from o-iodoaniline reactivity; verify for N-benzyl derivative
Palladium catalysis Indole synthesis Ligand-free coupling

N-Benzyl Group Is Essential for Oxidative C–S Bond Formation: N-Benzyl vs. N-Alkyl Analogs

When the N-benzyl group is replaced by simple N-alkyl substituents (methyl or octyl), the double C–S bond formation reaction fails entirely under the same conditions that give 93% yield with N-benzyl-2-iodoaniline [1]. This demonstrates that the benzyl moiety is not merely a protecting group but is mechanistically essential for the oxidative C(sp³)–H activation step in the cascade, ruling out N-methyl-2-iodoaniline or N-octyl-2-iodoaniline as viable substitutes.

N-Benzyl Necessity
Head-to-head
93% yield (N-benzyl) vs. 0% (N-methyl, N-octyl) in Cu-catalyzed benzothiazole synthesis
Benzyl group essential for oxidative C–S bond cascade; alkyl analogs fail completely
Direct comparison under identical conditions
Oxidative C–H activation Benzothiazole Substrate scope

Highest-Value Application Scenarios for N-Benzyl-2-iodoaniline (CAS 76464-99-8)


One-Pot Synthesis of 2-Arylbenzothiazole Libraries for Medicinal Chemistry

The validated 93% yield in copper-catalyzed double C–S bond formation with K₂S makes N-benzyl-2-iodoaniline the preferred starting material for constructing 2-arylbenzothiazole libraries [1]. The broad substrate scope tolerates electron-rich, electron-deficient, and halo-substituted aryl groups, enabling parallel synthesis of diverse benzothiazole candidates for amyloid imaging, anticancer, and antimicrobial screening programs.

Ligand-Free Indole and Tryptophan Synthesis

Because o-iodoanilines can participate in ligand-free palladium-catalyzed annulation with aldehydes—a reactivity not shared by bromo or chloro analogs—N-benzyl-2-iodoaniline offers a streamlined route to indole alkaloids and tryptophan derivatives without expensive phosphine ligands [2]. This is particularly valuable when the benzyl protecting group must be retained during multi-step synthesis.

Selective Orthogonal Coupling Strategies via Dual Halogen Systems

When N-benzyl-2-iodoaniline is incorporated into substrates bearing additional bromo or chloro substituents, the superior reactivity of the C–I bond permits selective first-step coupling at the iodo position, leaving the less reactive C–Br or C–Cl bond intact for subsequent diversification [2]. This orthogonal reactivity profile enables sequential, site-selective construction of complex polycyclic frameworks.

Academic and Industrial Scale-Up of Benzothiazole Intermediates

The combination of high yield (93%), air-stable catalyst system (CuBr/TEMED/air), and avoidance of expensive phosphine ligands makes N-benzyl-2-iodoaniline a cost-effective reagent for process-scale preparation of benzothiazole intermediates used in agrochemicals, materials science, and pharmaceuticals [1].

Application
Selection Property
Validation Focus
2-Arylbenzothiazole library synthesis
Reported high-yielding double C–S bond formation
Yield reproducibility and substrate scope validation
Indole and tryptophan derivative synthesis
Ligand-free Pd-catalyzed annulation capability
Ligand requirement and functional group tolerance
Sequential site-selective coupling
Reactivity hierarchy I > Br > Cl
Orthogonal coupling efficiency with mixed halides
Process-scale benzothiazole intermediate production
Air-stable catalyst system and cost profile
Scalability, cost-effectiveness, and catalyst robustness
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